Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate
Description
Properties
IUPAC Name |
dodecyl N-(pyridin-2-ylmethoxycarbothioyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-3-4-5-6-7-8-9-10-13-16-24-19(23)22-20(26)25-17-18-14-11-12-15-21-18/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVBSCVXCQFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(=S)OCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121894 | |
| Record name | Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148204-38-0 | |
| Record name | Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148204-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-dodecyl ester 3-(2-pyridinylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate, with the CAS number 148204-38-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanism of action, toxicity, and applications in various fields such as agrochemicals and pharmaceuticals.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molar Mass : 380.54 g/mol
The structural formula indicates that the compound contains a dodecyl chain, a pyridine ring, and a carbamate functional group, which are significant for its biological interactions.
This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE), similar to other carbamate compounds. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. This mechanism is critical in understanding its potential neurotoxic effects and therapeutic applications.
Case Studies
- Neurotoxicity Assessment : A study highlighted the neurotoxic effects observed with similar carbamate compounds. In animal models, exposure led to significant alterations in behavior and physiological responses due to AChE inhibition .
- Agricultural Applications : this compound could be evaluated for its efficacy as an insecticide. Similar compounds have been used successfully to control pest populations while posing risks of toxicity to non-target species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. For this compound, modifications in the alkyl chain length or substitutions on the pyridine ring could significantly alter its potency and selectivity against AChE .
Comparative Studies
Comparative analyses with other carbamates indicate that variations in molecular structure can lead to differences in toxicity and efficacy. For example, while some carbamates are highly effective as insecticides, they may also exhibit higher toxicity towards mammals .
Data Table: Comparison of Carbamate Compounds
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | AChE Inhibition Potency |
|---|---|---|---|---|
| This compound | 148204-38-0 | CHNOS | 380.54 | TBD |
| Aldicarb | 116-06-3 | CHNOS | 162.23 | High |
| Carbofuran | 563-12-2 | CHNOS | 221.32 | Moderate |
Note : TBD = To Be Determined based on further research.
Scientific Research Applications
Chemical Properties and Structure
Dodecyl N-[(pyridin-2-ylmethoxy)methanethioyl]carbamate features a unique molecular structure that contributes to its diverse functionalities. Its molecular weight is approximately 380.55 g/mol, and it contains a dodecyl chain, which enhances its solubility in organic solvents and biological membranes. The presence of the pyridine ring and the methoxy group are crucial for its biological interactions.
Scientific Research Applications
-
Antimicrobial Activity
- The compound has shown potential antimicrobial properties against various pathogens. Research indicates that derivatives of similar carbamates exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting that modifications to the structure can enhance efficacy against these organisms .
-
Cytotoxicity and Cancer Research
- Preliminary studies have demonstrated cytotoxic effects of this compound on cancer cell lines. For instance, compounds with similar structures have exhibited selective toxicity towards human cancer cells while sparing normal cells, indicating potential as anticancer agents . The IC50 values for related compounds fall within the low micromolar range, highlighting their effectiveness in inhibiting cancer cell proliferation.
- Enzyme Inhibition
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related carbamate compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The mechanisms through which this compound exerts its effects are still under investigation but may involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s structure includes:
- Dodecyl chain : A 12-carbon alkyl group influencing lipophilicity and solubility.
- Pyridin-2-ylmethoxy group : A heteroaromatic substituent that may enhance binding interactions in biological systems.
- Carbamothioyl moiety : A thioamide-functionalized carbamate, which differs from traditional carbamates in electronic and steric properties.
Comparison with Carbamate Derivatives
a) Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate
- Structural Differences: Protecting group: Benzyl (phenylmethyl) vs. dodecyl. Substituents: Trifluoroethylamino and ketone groups vs. pyridinylmethoxy.
- Synthesis : Utilizes benzyl carbamate protecting groups, contrasting with the dodecyl chain in the target compound .
- Implications : The trifluoroethyl group may enhance metabolic stability, while the dodecyl chain could improve membrane permeability.
b) tert-Butyl Carbamate Derivatives
Comparison with Pyridine-Containing Analogs
a) N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)acrylamide
- Structural Differences: Core structure: Quinoline vs. carbamate. Functional groups: Acrylamide and cyano groups vs. carbamothioyl.
b) 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide
Research Implications and Limitations
- Synthetic Challenges : Longer alkyl chains (e.g., dodecyl) may complicate purification compared to benzyl or tert-butyl derivatives.
- Knowledge Gaps: No direct biological data or comparative efficacy studies are available in the provided evidence, limiting functional analysis.
Preparation Methods
Method 1: Thiophosgene-Based Carbamate Synthesis
This route leverages thiophosgene (CSCl₂) to introduce the thioyl group.
Reagents and Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Dodecanol, Thiophosgene | Anhydrous CH₂Cl₂, 0–5°C, 2 h | 65–70% |
| 2 | Pyridin-2-ylmethanol, Triethylamine | RT, 12 h | 50–55% |
Procedure
-
Dodecyl chlorothioformate formation : Dodecanol reacts with thiophosgene in dichloromethane at low temperatures to form dodecyl chlorothioformate.
-
Carbamate coupling : The intermediate reacts with pyridin-2-ylmethanol in the presence of triethylamine, yielding the target compound.
Mechanistic Insight
Thiophosgene acts as a thioacylating agent, forming a reactive chlorothioformate intermediate. Nucleophilic attack by the alcohol’s oxygen on the thiocarbonyl center facilitates carbamate formation.
Method 2: Mitsunobu Reaction for Ether Linkage
The Mitsunobu reaction enables efficient ether bond formation between the pyridinylmethanol and the carbamate-thioyl precursor.
Reagents and Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Dodecyl isocyanate, Potassium thioacetate | DMF, 60°C, 6 h | 70–75% |
| 2 | Pyridin-2-ylmethanol, DIAD, PPh₃ | THF, 0°C to RT, 24 h | 60–65% |
Procedure
-
Thiocarbamate synthesis : Dodecyl isocyanate reacts with potassium thioacetate to form a thiocarbamate intermediate.
-
Etherification : The Mitsunobu reaction couples the intermediate with pyridin-2-ylmethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Advantages
-
High regioselectivity for ether formation.
-
Avoids harsh acidic/basic conditions, preserving the thioyl group.
Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes nucleophilicity |
| Temperature | 0–5°C (Step 1); RT (Step 2) | Prevents decomposition |
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates. Lower temperatures in initial steps reduce side reactions like oxidation.
Byproduct Management
Common byproducts include:
-
Dodecyl carbonate : From hydrolysis of the chlorothioformate.
-
Pyridinylmethyl chloride : From over-alkylation.
Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Thiophosgene route | Short reaction time | Toxicity of thiophosgene |
| Mitsunobu route | Mild conditions | High cost of reagents |
The Mitsunobu method is preferable for lab-scale synthesis due to safety, whereas the thiophosgene route may suit industrial applications with proper hazard controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
